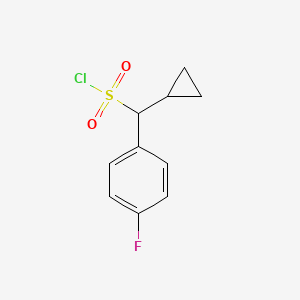
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10ClFO2S and a molecular weight of 248.7 g/mol . This compound is characterized by the presence of a cyclopropyl group, a 4-fluorophenyl group, and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(4-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a reactant to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds .
Aplicaciones Científicas De Investigación
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological pathways.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropyl(4-fluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(4-chlorophenyl)methanesulfonyl chloride
- Cyclopropyl(4-bromophenyl)methanesulfonyl chloride
- Cyclopropyl(4-methylphenyl)methanesulfonyl chloride
Uniqueness
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where the fluorine atom plays a crucial role .
Propiedades
Fórmula molecular |
C10H10ClFO2S |
|---|---|
Peso molecular |
248.70 g/mol |
Nombre IUPAC |
cyclopropyl-(4-fluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10ClFO2S/c11-15(13,14)10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10H,1-2H2 |
Clave InChI |
GMILEEMKJCDPFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
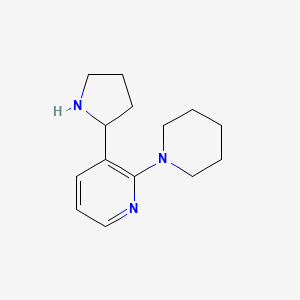
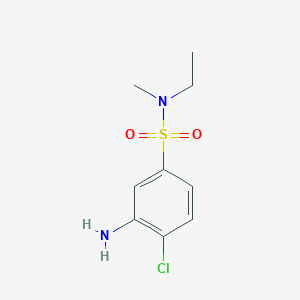
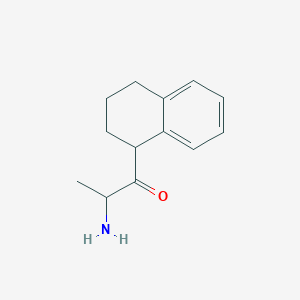
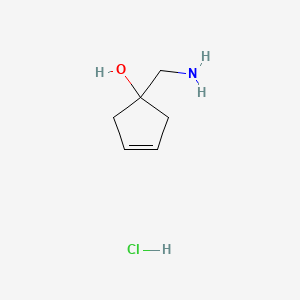
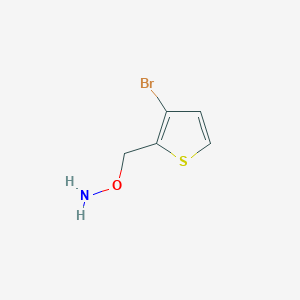
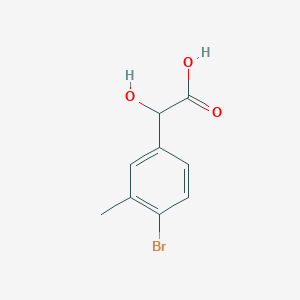
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
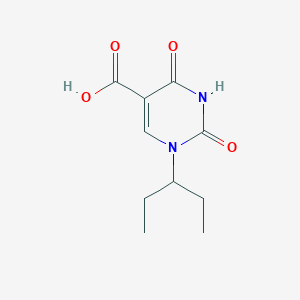
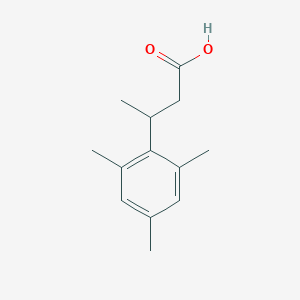
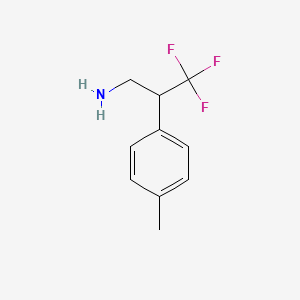
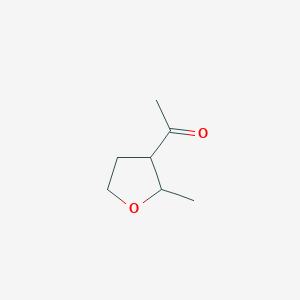
![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
